Fmoc-3-amino-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin . The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40−94% yield without any purification step in addition to precipitation .Molecular Structure Analysis

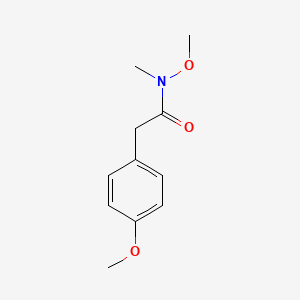

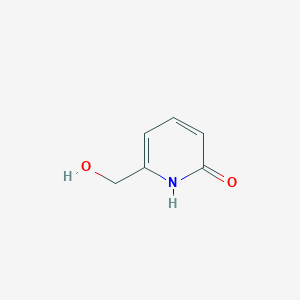

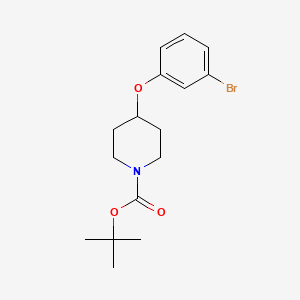

The molecular structure of Fmoc-3-amino-4-methylbenzoic acid is represented by the linear formula C23H19NO4 . Its molecular weight is 373.40 . The IUPAC name for this compound is 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylbenzoic acid .Chemical Reactions Analysis

Fmoc-3-amino-4-methylbenzoic acid is used in the synthesis of peptides. The coupling of free diaminobenzoic acid and Fmoc-amino acids in the synthesis process yields pure products .Physical And Chemical Properties Analysis

Fmoc-3-amino-4-methylbenzoic acid is a solid substance . It has a functional group known as Fmoc . The SMILES string representation of this compound is Cc1ccc (cc1NC (=O)OCC2c3ccccc3-c4ccccc24)C (O)=O .Applications De Recherche Scientifique

Fmoc-3-amino-4-methylbenzoic acid: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Diaminobenzoate Resins: Fmoc-3-amino-4-methylbenzoic acid has been utilized in a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which are used to prepare preloaded diaminobenzoate resin. This process yields pure products without the need for additional purification steps, except for precipitation .

Proteomics Research: This compound is a valuable biochemical for proteomics research, aiding in the study of proteomes and their functions. It is used due to its specific molecular formula and weight, which are crucial for accurate biochemical analysis .

Pharmaceutical Intermediate: It serves as an organic intermediate in pharmaceutical research, contributing to the development of new drugs and therapies .

Inhibitor Design: Fmoc-amino acids, including Fmoc-3-amino-4-methylbenzoic acid, have been evaluated as selective inhibitors in biochemical research, providing a foundation for further experimental and computational studies .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mécanisme D'action

Target of Action

Fmoc-3-amino-4-methylbenzoic acid is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-3-amino-4-methylbenzoic acid acts as a protective group for the amino group during peptide synthesis . It allows for the selective addition of amino acids in peptide chains . The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid, forming a peptide bond .

Biochemical Pathways

The main biochemical pathway involved with Fmoc-3-amino-4-methylbenzoic acid is peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its efficiency in peptide bond formation during synthesis processes .

Result of Action

The result of the action of Fmoc-3-amino-4-methylbenzoic acid is the formation of peptide bonds, leading to the synthesis of peptides . This is crucial in the field of proteomics research, where understanding the structure and function of proteins is key .

Action Environment

The action of Fmoc-3-amino-4-methylbenzoic acid is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . The compound is typically stable under normal conditions, but the Fmoc group can be removed under basic conditions .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-10-11-15(22(25)26)12-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLLXICLNDZTOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626574 |

Source

|

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-amino-4-methylbenzoic acid | |

CAS RN |

1072901-59-7 |

Source

|

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)